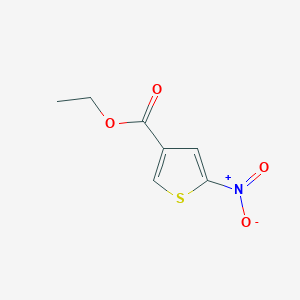

Ethyl 5-nitrothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-nitrothiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitro group at the 5-position of the thiophene ring. It is widely used in various chemical syntheses and has significant applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitrothiophene-3-carboxylate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitrothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the nitration and esterification steps, minimizing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 5 and the ester group at position 3 enable nucleophilic substitution under specific conditions.

Reagents and Conditions

-

Nucleophiles : Amines (e.g., aniline derivatives), thiols, or alcohols.

-

Catalysts : Base-mediated conditions (e.g., Na₂CO₃, KOH) in polar solvents like ethanol or DMF .

Example Reaction Pathway

Ethyl 5-nitrothiophene-3-carboxylate reacts with primary amines to form substituted amides. For instance, with p-toluidine, the nitro group undergoes substitution to yield ethyl 5-(4-methylphenylamino)thiophene-3-carboxylate .

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| p-Toluidine | DMF, reflux, 4h | 43–69% | |

| Benzyl mercaptan | EtOH, KOH, 50°C | 55–62% |

Reduction Reactions

The nitro group is selectively reduced to an amine under controlled conditions, forming intermediates for bioactive derivatives.

Key Findings

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to NH₂ without affecting the ester .

-

Biological Reduction : Bacterial nitroreductases (e.g., E. coli NfsB) enzymatically reduce the nitro group, a critical step in prodrug activation .

Mechanistic Insight

Reduction proceeds via a two-electron transfer mechanism, generating reactive intermediates (e.g., nitroso, hydroxylamine) before forming the stable amine .

Cyclization and Condensation Reactions

The compound participates in heterocycle formation, particularly in the synthesis of fused thiophene systems.

Case Study

Under acidic conditions, this compound reacts with aldehydes and thioureas to form dihydrothiophene derivatives via a Gewald-like mechanism .

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, thiourea | EtOH, HCl, reflux | Dihydrothiophene-fused ring | 38–40% |

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring facilitates electrophilic substitution at specific positions.

Nitration and Halogenation

-

Nitration : Further nitration at position 2 occurs under HNO₃/H₂SO₄, though steric hindrance from the ester group limits reactivity .

-

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets position 4, yielding polyhalogenated derivatives.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization.

Conditions and Outcomes

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the ester to 5-nitrothiophene-3-carboxylic acid .

-

Alkaline Hydrolysis : NaOH in ethanol/water yields the sodium carboxylate salt, useful for coupling reactions .

Biological Activation Pathways

In antimicrobial applications, the nitro group undergoes enzymatic reduction to generate cytotoxic species.

Key Data

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-nitrothiophene-3-carboxylate is explored for its potential as a pharmaceutical intermediate. Its structural characteristics suggest that it may possess significant biological activities, including:

- Antimicrobial Activity : Nitrothiophene derivatives are known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit efficacy against resistant bacterial strains, such as Staphylococcus aureus . This suggests that this compound could be developed into new antimicrobial agents.

- Anticancer Potential : Research indicates that thiophene derivatives can interact with biological targets at the molecular level, potentially leading to anticancer effects . The specific activity of this compound in this regard remains to be fully elucidated but merits further investigation.

Material Science Applications

In material science, this compound is being studied for its role in:

- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to function as an electron acceptor enhances the performance of these materials .

- Advanced Materials Development : Ongoing research focuses on utilizing this compound in creating materials with specific electrical and optical properties, which can be applied in high-tech industries .

Biological Research Applications

The compound is also valuable in biological research:

- Enzyme Inhibition Studies : this compound is used as a tool to study enzyme interactions and receptor binding, which are crucial for drug discovery .

- Colorimetric Sensors : Its ability to undergo color changes in response to specific analytes makes it useful for developing sensors aimed at detecting environmental pollutants or biological markers .

Case Studies

- Antibacterial Activity Study : A study demonstrated that nitrothiophene carboxamide derivatives exhibited potent antibacterial activity against E. coli and other pathogens by activating through bacterial nitroreductases . this compound's structural similarities suggest it could share this mechanism.

- Anticancer Research : Investigations into thiophene derivatives have indicated their potential as anticancer agents due to their ability to disrupt cellular processes involved in tumor growth . Further studies on this compound could reveal similar properties.

Mechanism of Action

The mechanism of action of Ethyl 5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Ethyl 5-nitrothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

- Ethyl 2-nitrothiophene-3-carboxylate

- Mthis compound

- Ethyl 5-aminothiophene-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group at the 5-position makes it particularly suitable for certain types of chemical transformations and biological interactions .

Biological Activity

Ethyl 5-nitrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a nitro group at the 5-position and an ethyl carboxylate moiety. These structural components contribute to its unique reactivity and biological properties.

- Molecular Formula : C8H7N1O2S1

- Molecular Weight : 183.21 g/mol

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.

- Enzyme Inhibition : The thiophene ring can modulate the activity of various enzymes and receptors, impacting cellular pathways involved in disease processes .

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and enhancement of biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

- Case Study : A study reported that derivatives of nitrothiophenes, including this compound, showed significant activity against Staphylococcus aureus and other Gram-positive bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be in the range of 4-16 µg/mL against tested bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways.

- Mechanism : The reduction of the nitro group leads to the formation of reactive species that can damage DNA and disrupt cellular functions, ultimately triggering cell death .

Comparative Analysis with Related Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 2-nitrothiophene-3-carboxylate | Low | Moderate |

| Ethyl 5-aminothiophene-3-carboxylate | High | Low |

Q & A

Basic Questions

Q. What are the key experimental procedures for synthesizing Ethyl 5-nitrothiophene-3-carboxylate to ensure reproducibility?

A robust synthesis protocol involves multi-step reactions, often starting with nitration of thiophene derivatives followed by esterification. Critical steps include purification via column chromatography and characterization using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Detailed procedures should specify reaction temperatures, solvent systems (e.g., DMF or THF), and stoichiometric ratios of reagents. Yields and melting points must be reported, with comparisons to literature data to validate consistency .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ester group integrity.

- IR spectroscopy : To identify nitro (NO₂) and carbonyl (C=O) stretches (~1520 cm⁻¹ and ~1700 cm⁻¹, respectively).

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) verification.

- High-performance liquid chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds). Cross-referencing with published spectral databases ensures accuracy .

Q. How do computational methods predict the physicochemical properties of this compound?

Density functional theory (DFT) calculations can predict:

- LogP (partition coefficient) : ~4.0 (indicating moderate hydrophobicity).

- Topological polar surface area (TPSA) : ~89.8 Ų (suggesting limited membrane permeability).

- Hydrogen bond donors/acceptors : 1 and 5, respectively. Software like Gaussian or COSMO-RS models these properties, aiding in solubility and reactivity predictions .

Advanced Research Questions

Q. What role do electron-withdrawing groups (EWGs) play in directing the reactivity of this compound in cycloaddition reactions?

The nitro group at the 5-position acts as an EWG, activating the thiophene ring for hetero-Diels-Alder (DA) reactions. It stabilizes transition states by withdrawing electron density, favoring [4+2] cycloaddition with dienes like isoprene. Intramolecular cycloadditions may occur if steric constraints exist, leading to fused heterocycles (e.g., pyrrolyl-thiophenes). Reaction regioselectivity is influenced by the nitro group’s position and solvent polarity .

Q. How can researchers resolve contradictions in published reaction yields or spectroscopic data for derivatives of this compound?

Contradictions often arise from:

- Reaction conditions : Variations in temperature, catalyst loading, or solvent purity.

- Analytical calibration : Ensure instruments are standardized with reference compounds.

- Statistical analysis : Apply t-tests or ANOVA to compare replicate experiments. Reproducibility requires full disclosure of synthetic protocols and raw data in publications .

Q. What strategies optimize intramolecular cycloaddition reactions involving this compound under varying thermal conditions?

Thermal optimization involves:

- Temperature gradients : Heating at 80–120°C to balance reaction rate and byproduct formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) while improving yield.

- Solvent selection : High-boiling solvents like toluene enhance thermal stability. Monitor progress via TLC and isolate products before side reactions dominate .

Q. How does the nitro group’s position influence the electronic properties of the thiophene ring in this compound?

The nitro group at the 5-position induces strong electron withdrawal, reducing electron density at the 2- and 4-positions of the thiophene ring. This polarization enhances electrophilic substitution at the 3-position (ester group) and facilitates nucleophilic attacks on the nitro-adjacent carbon. Computational studies (e.g., NBO analysis) quantify charge distribution and frontier molecular orbitals .

Properties

Molecular Formula |

C7H7NO4S |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

ethyl 5-nitrothiophene-3-carboxylate |

InChI |

InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3 |

InChI Key |

NPPUZRWXZGOUKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.